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NFAT Inhibitor-3

Immunology Transcriptional regulation T cell activation

NFAT Inhibitor-3 (Compound 10) uniquely disrupts NFAT:AP-1:DNA complex at ARRE-2 element without affecting monomeric NFAT DNA binding, unlike calcineurin inhibitors (e.g., cyclosporin A). Ideal for dissecting NFAT:AP-1-dependent transcriptional networks in T-cells and immune research. Essential tool compound for sequence-selective DNA-binding studies.

Molecular Formula C22H19N5O2S
Molecular Weight 417.5 g/mol
Cat. No. B10824091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNFAT Inhibitor-3
Molecular FormulaC22H19N5O2S
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H19N5O2S/c1-14(28)24-16-5-4-6-17(11-16)25-20(29)13-30-21-10-9-15(12-23-21)22-26-18-7-2-3-8-19(18)27-22/h2-12H,13H2,1H3,(H,24,28)(H,25,29)(H,26,27)
InChIKeyPULDLPSVEIRFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetamidophenyl)-2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide (Compound 10): Procurement-Relevant Chemical Identity and Primary Research Context


N-(3-acetamidophenyl)-2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide (CAS 841210-82-0, MW 417.48 g/mol, C22H19N5O2S) is a synthetic small-molecule tool compound identified through a high-throughput screen of ~202,000 compounds designed to identify disruptors of the NFAT:AP-1:DNA transcriptional complex [1]. Commonly designated as Compound 10 in primary literature, this benzimidazole-pyridine-sulfanylacetamide hybrid acts as a DNA-binding inhibitor with sequence selectivity for the composite ARRE-2 element, distinguishing it mechanistically from kinase-targeting NFAT pathway modulators [1][2].

Why Generic NFAT Pathway Inhibitors Cannot Substitute for N-(3-acetamidophenyl)-2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide in Mechanistic Studies


Substitution with calcineurin inhibitors (e.g., cyclosporin A, FK506) or broad-spectrum kinase inhibitors that indirectly modulate NFAT activity cannot replicate the experimental output of this compound. Cyclosporin A blocks NFAT nuclear translocation globally by inhibiting calcineurin phosphatase activity, thereby abolishing all NFAT-dependent transcription regardless of AP-1 partnership [1]. In contrast, this compound directly binds DNA in a sequence-selective manner and selectively disrupts the NFAT:AP-1 cooperative complex at the composite ARRE-2 site while leaving NFAT or AP-1 monomeric DNA-binding intact [2]. This mechanism-specific perturbation enables researchers to dissect NFAT:AP-1-dependent versus NFAT-alone transcriptional programs—an experimental resolution unattainable with upstream pathway inhibitors [3].

Quantitative Differentiation Evidence: N-(3-acetamidophenyl)-2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide Versus Closest Comparators


NFAT:AP-1:DNA Complex Disruption: FRET-Based Potency and Direct EMSA Validation of Mechanism

This compound disrupts the NFAT:AP-1:DNA interaction at the ARRE-2 composite site with an IC50 of 2 μM in a FRET-based high-throughput screening assay . In contrast, calcineurin inhibitors such as cyclosporin A do not directly disrupt the NFAT:AP-1:DNA complex but instead prevent NFAT dephosphorylation and nuclear import upstream of DNA binding, representing a fundamentally different mode of action with distinct transcriptional consequences [1].

Immunology Transcriptional regulation T cell activation

Sequence-Selective DNA Binding: EMSA Evidence for ARRE-2 Specificity Versus GM-330 and Consensus AP-1 Elements

EMSA experiments demonstrate that this compound inhibits formation of the quaternary NFAT:Fos:Jun:DNA complex on the murine ARRE-2 element at concentrations ranging from 3.9 to 250 μM [1]. Critically, the compound does not inhibit NFAT:Fos:Jun:DNA complex formation on the GM-330 GM-CSF enhancer element, nor does it inhibit binding of AP-1 (Fos:Jun heterodimers) to the consensus AP-1 binding site, nor binding of NFAT monomers or dimers to the TNF κ3 element [1].

DNA-binding small molecules Transcriptional selectivity Biochemical assays

Transcriptional Selectivity in Primary T Cells: Differential Suppression of NFAT-Dependent Versus Global Gene Expression

RNA-Seq analysis of stimulated murine CD4+ T cells treated with this compound (Compound 10) revealed selective suppression of NFAT-dependent genes including Il2, Nfatc1 (short isoform), Cd160, Egr1, and Xcl1, without inducing the broad transcriptional suppression characteristic of global transcription inhibitors . In contrast, cyclosporin A broadly suppresses all NFAT-dependent transcription regardless of AP-1 co-binding status, including genes that do not require the ARRE-2 composite element [1].

Transcriptomics RNA-Seq T cell biology

Benzimidazole-Pyridine Scaffold in HIV-1 NNRTI Context: SAR Insights from Analogous Arylthioacetamide Series

Structure-activity relationship studies on N-aryl-2-arylthioacetamide derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) demonstrated that incorporation of a 1H-benzo[d]imidazole ring at the arylthio moiety strongly improved anti-HIV-1 (IIIB) activity in MT-4 cell cultures [1]. This scaffold feature is present in the target compound, suggesting potential anti-HIV activity distinct from its primary NFAT:AP-1 mechanism. However, direct anti-HIV-1 data for the target compound itself are not available in the identified literature.

Medicinal chemistry HIV-1 NNRTI Structure-activity relationship

Cytotoxicity Profile in Lung Cancer Cell Lines: Comparative Potency Against A549, HCC827, and NCI-H358

In vitro cytotoxicity assays demonstrated that this compound inhibits proliferation of lung cancer cell lines with IC50 values of 6.26 ± 0.33 μM in A549 cells (2D culture), 20.46 ± 8.63 μM in HCC827 cells (3D culture), and 16.00 ± 9.38 μM in NCI-H358 cells (3D culture) . These values are reported to be comparable to doxorubicin in the same assay systems . Notably, activity varies substantially across cell lines and culture dimensionality (2D versus 3D), indicating context-dependent potency.

Cancer research Cytotoxicity Lung adenocarcinoma

Antimicrobial Activity: MIC Values Against Gram-Positive and Gram-Negative Bacterial Strains

Antimicrobial susceptibility testing indicates that this compound exhibits activity against Staphylococcus aureus (MIC = 16 μg/mL), Escherichia coli (MIC = 32 μg/mL), and Klebsiella pneumoniae (MIC = 64 μg/mL) . These MIC values place the compound in the moderate antibacterial potency range relative to clinical antibiotics, and the differential susceptibility across species suggests Gram-positive preferential activity.

Antimicrobial research MIC Antibacterial screening

Recommended Application Scenarios for N-(3-acetamidophenyl)-2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide Based on Verified Differentiation Evidence


Dissecting NFAT:AP-1 Cooperative Versus NFAT-Only Transcriptional Programs in T Cell Activation Studies

This compound is uniquely suited for experiments requiring selective disruption of the NFAT:AP-1 cooperative complex without blocking NFAT monomeric DNA binding. Its sequence-selective binding to the ARRE-2 composite element [1] enables researchers to distinguish genes regulated by NFAT:AP-1 cooperativity from those regulated by NFAT alone—a level of mechanistic discrimination impossible with calcineurin inhibitors such as cyclosporin A [2]. Use at 2–10 μM for FRET-validated complex disruption or 3.9–250 μM for EMSA-validated studies of protein-DNA complex formation [3].

RNA-Seq and Transcriptomic Profiling of ARRE-2-Dependent Gene Expression Networks

RNA-Seq analysis of Compound 10-treated CD4+ T cells has demonstrated selective suppression of Il2, Nfatc1 (short isoform), Cd160, Egr1, and Xcl1 . This compound is therefore recommended for transcriptomic studies designed to map ARRE-2-dependent transcriptional networks in immune cells, including comparisons with calcineurin inhibitor-treated samples to identify gene subsets uniquely dependent on NFAT:AP-1 cooperativity rather than global NFAT activity [4].

DNA-Binding Small-Molecule Tool Compound for Studying Sequence-Selective Protein-DNA Complex Assembly

This compound serves as a validated tool compound for studying the assembly of specific protein-DNA complexes . Its ability to discriminate between the ARRE-2 and GM-330 elements, as demonstrated by EMSA [1], makes it valuable for biophysical and biochemical studies of how small molecules can achieve DNA sequence selectivity in modulating transcription factor cooperativity.

Screening Panel Inclusion for Lung Adenocarcinoma Cytotoxicity and Antibacterial Activity Assessment

Based on reported IC50 values of 6.26 μM (A549 2D), 20.46 μM (HCC827 3D), and 16.00 μM (NCI-H358 3D) , and MIC values of 16–64 μg/mL against S. aureus, E. coli, and K. pneumoniae , this compound is appropriate for inclusion in medium-throughput cytotoxicity and antimicrobial screening panels. Researchers should note that these data derive from vendor technical datasheets and require independent verification in peer-reviewed contexts.

Technical Documentation Hub

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